REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([CH3:19])[c:8](-[c:11]2[c:12]([O:17][CH3:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:9][cH:10]1.[ClH:22].[Na+:21].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH-:20]>>[O:2]=[C:3]([OH:4])[c:5]1[cH:6][c:7]([CH3:19])[c:8](-[c:11]2[c:12]([O:17][CH3:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:9][cH:10]1
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Name
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COC(=O)c1ccc(-c2ccccc2OC)c(C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(-c2ccccc2OC)c(C)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
|
Name
|
|
Type
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product
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Smiles
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COc1ccccc1-c1ccc(C(=O)O)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |